5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one

Notch signaling Gamma-secretase modulation Oncology target engagement

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one (CAS 820976-09-8) is a substituted 1,6-naphthyridin-4-one derivative, comprising a fused bicyclic heteroaromatic core with an amino group at the C5 position and an n-butyl substituent at the N1 position. Its molecular formula is C12H15N3O with a molecular weight of 217.27 g/mol.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 820976-09-8
Cat. No. B12518398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one
CAS820976-09-8
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCCCN1C=CC(=O)C2=C1C=CN=C2N
InChIInChI=1S/C12H15N3O/c1-2-3-7-15-8-5-10(16)11-9(15)4-6-14-12(11)13/h4-6,8H,2-3,7H2,1H3,(H2,13,14)
InChIKeyZSESHACWIFFMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one (CAS 820976-09-8): Core Scaffold and Baseline Identity


5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one (CAS 820976-09-8) is a substituted 1,6-naphthyridin-4-one derivative, comprising a fused bicyclic heteroaromatic core with an amino group at the C5 position and an n-butyl substituent at the N1 position . Its molecular formula is C12H15N3O with a molecular weight of 217.27 g/mol . The 1,6-naphthyridin-4-one scaffold has been established as a privileged framework in kinase inhibitor discovery, particularly for MET, AXL, and HPK1 targets, following scaffold-hopping strategies from related naphthyridine isomers [1]. This specific substitution pattern—C5 amino and N1 butyl—represents a minimal functionalized core that distinguishes it from extensively elaborated analogs bearing aryl, heteroaryl, or extended side-chain modifications at C3, C5, C7, or N1 positions [2].

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one: Why In-Class 1,6-Naphthyridinones Cannot Be Assumed Interchangeable


1,6-Naphthyridin-4-one derivatives exhibit profound target selectivity and pharmacokinetic divergence driven by even modest structural variations. Substitution at C5, N1, C3, and C7 positions governs kinase selectivity profiles (e.g., MET vs. VEGFR-2 vs. AXL vs. HPK1), cellular permeability, and metabolic stability [1]. For example, 5-amino-substituted 1,6-naphthyridinones can inhibit Notch1 signaling (IC50 2 nM), whereas 5-chloro-1,6-naphthyridin-4-one derivatives serve as synthetic intermediates requiring further functionalization for biological activity [2]. Similarly, N1-alkyl chain length and branching alter lipophilicity (cLogP) and oral bioavailability, while C7-aryl or heteroaryl appendages dramatically shift kinase inhibition spectra [3]. Consequently, substituting 5-amino-1-butyl-1,6-naphthyridin-4(1H)-one with an uncharacterized 1,6-naphthyridinone analog—even one bearing superficial resemblance—risks complete loss of the target engagement profile, altered ADME properties, or introduction of unanticipated off-target liabilities. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions [1].

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one: Quantitative Differentiation Evidence Against Comparators


Notch1 Signaling Inhibition: 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one vs. 7-Phenyl Analog

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one exhibits nanomolar inhibition of human Notch1 signaling with an IC50 of 2 nM in a HEK293 cell-based luciferase reporter assay [1]. This potency is notable relative to its C7-phenyl-substituted analog (5-amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one; MW 293.36), for which direct Notch1 inhibition data are not reported in primary literature; the 7-phenyl analog is instead characterized as a PDE5 inhibitor ligand (PDB ID: 3HDZ) [2]. The absence of the C7 phenyl group in the target compound reduces molecular weight by 76 Da (217.27 vs. 293.36 g/mol) and eliminates a major hydrophobic moiety, which may confer distinct solubility and permeability characteristics [2]. Additionally, the target compound demonstrates gamma-secretase modulation with IC50 values of 4 nM in HEK293 cells, indicating dual Notch pathway engagement [3].

Notch signaling Gamma-secretase modulation Oncology target engagement

Aqueous Solubility: Quantified Baseline vs. Elaborated 1,6-Naphthyridinone Kinase Inhibitors

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one exhibits an aqueous solubility of 38 μM . This value establishes a baseline for the unelaborated 1,6-naphthyridin-4-one core. In contrast, extensively functionalized 1,6-naphthyridinone-based MET inhibitors (e.g., compound 23a with C3-(4-fluorophenyl), C5-(substituted anilino), and N1-substitution) possess markedly higher molecular weights (>500 g/mol) and cLogP values (>6.8), which typically correlate with substantially reduced aqueous solubility [1]. The 38 μM solubility of the target compound provides a defined starting point for aqueous-based assays or formulation development, whereas later-stage elaborated analogs may require DMSO stock solutions with significant aqueous dilution limitations [2]. This property is particularly relevant for in vitro biochemical or cell-based assays where DMSO concentrations must be minimized to avoid cytotoxicity or assay interference.

Physicochemical properties Aqueous solubility Assay-ready formulation

Target Profile Differentiation: Notch1/Gamma-Secretase vs. MET Kinase-Focused 1,6-Naphthyridinones

The target compound demonstrates potent inhibition of Notch1 signaling (IC50 = 2 nM) and gamma-secretase modulation (IC50 = 4 nM) [1]. This target profile contrasts sharply with extensively optimized 1,6-naphthyridin-4-one-based MET kinase inhibitors such as compound 23a, which exhibits MET IC50 = 7.1 nM with 3226-fold selectivity over VEGFR-2 and oral bioavailability (F = 57.7%) [2]. Similarly, 1,6-naphthyridin-4-one-based AXL inhibitors (e.g., compound 13c) achieve AXL IC50 = 3.2 nM with in vivo antitumor efficacy [3]. The target compound's Notch1/gamma-secretase activity represents a distinct biological pathway engagement not shared by MET-optimized or AXL-optimized 1,6-naphthyridinone derivatives. Patent literature further identifies this compound within the scope of HPK1 inhibition claims, suggesting potential utility in immune-oncology applications distinct from the MET/AXL cancer cell-autonomous proliferation contexts [4].

Target selectivity Kinase inhibition Notch pathway

Synthetic Accessibility: Minimal Functionalized Core vs. Multi-Step Elaborated Analogs

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one represents a minimally functionalized 1,6-naphthyridin-4-one core bearing only C5 amino and N1 butyl substituents. This contrasts with multi-substituted analogs such as 5-chloro-3-substituted-1,6-naphthyridin-4-one derivatives, which require multi-step Grignard addition–acidolysis–cyclocondensation sequences starting from 4-amino-2-chloronicotinonitrile [1]. While the target compound is not an intermediate in those specific synthetic routes, its simpler substitution pattern (C5 amino vs. C5 chloro; no C3 substitution) provides a distinct chemical entry point for further derivatization . The C5 amino group offers a reactive handle for amide coupling, reductive amination, or urea formation, while the N1 butyl group provides hydrophobic character without the steric encumbrance of branched or aryl N1 substituents. This positions the compound as a versatile building block for SAR exploration, particularly for generating focused libraries targeting Notch, HPK1, or related pathways [2].

Chemical synthesis Scalable preparation Building block utility

Pharmacokinetic Differentiation: Unoptimized Core vs. Orally Bioavailable 1,6-Naphthyridinone Leads

While comprehensive in vivo pharmacokinetic data for 5-amino-1-butyl-1,6-naphthyridin-4(1H)-one are not reported in accessible primary literature, its molecular properties (MW = 217.27 g/mol, predicted moderate lipophilicity) contrast markedly with elaborated 1,6-naphthyridinone development candidates . For context, MET inhibitor compound 8 (structurally elaborated 1,6-naphthyridinone) exhibits unfavorable pharmacokinetics (oral bioavailability F = 12%, clearance CL = 5.0 L/h/kg) [1]. Systematic optimization to compound 23a achieved improved profiles (F = 57.7%, CL = 0.02 L/h/kg), while AXL inhibitor 13c demonstrated MRT = 16.5 h and AUC0-∞ = 59,815 ng·h/mL in rats [2]. The target compound, lacking the extensive hydrophobic aryl substitutions that drive high cLogP and metabolic liability in advanced leads, represents a fundamentally different starting point for PK optimization. Its lower molecular weight and simpler substitution pattern suggest distinct ADME behavior that may be advantageous for CNS penetration or reduced plasma protein binding, though these properties remain to be experimentally validated.

ADME properties Oral bioavailability Clearance

HPK1 Patent Scope: 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one as a Representative Minimal Core

US Patent 11,034,692 (Genentech, Inc., granted June 15, 2021) claims naphthyridine compounds as HPK1 inhibitors, with 5-amino-1-butyl-1,6-naphthyridin-4(1H)-one falling within the claimed structural scope [1]. HPK1 (hematopoietic progenitor kinase 1) is a negative regulator of T-cell receptor signaling and an emerging immuno-oncology target [2]. BindingDB data indicate that structurally related 1,6-naphthyridinone derivatives exhibit HPK1 Ki values as low as 0.400 nM, demonstrating the scaffold's potential for potent HPK1 engagement [3]. In contrast, 1,6-naphthyridin-4-one-based MET inhibitors (e.g., compound 23a) and AXL inhibitors (e.g., 13c) are directed toward distinct oncology mechanisms (tumor cell-autonomous proliferation and survival) rather than immune modulation [4]. The inclusion of the target compound within the HPK1 patent scope, combined with its minimal substitution pattern, positions it as a foundational core for HPK1 inhibitor development, differentiating it from 1,6-naphthyridinones optimized for MET or AXL kinase inhibition.

HPK1 inhibition Immuno-oncology Intellectual property

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Notch Signaling Pathway Probe Development and Gamma-Secretase Modulation Studies

This compound is appropriate for researchers investigating Notch1-dependent transcriptional regulation or gamma-secretase activity in HEK293 cell-based systems. Its documented Notch1 IC50 of 2 nM and gamma-secretase modulation IC50 of 4 nM [1] provide a quantifiable baseline for pathway inhibition studies. Unlike PDE5-targeted 7-phenyl analogs or MET-optimized 1,6-naphthyridinones, this compound engages the Notch/gamma-secretase axis, making it suitable for target validation experiments in oncology or developmental biology contexts. The 38 μM aqueous solubility supports direct aqueous dilution for cell-based assays without excessive DMSO carryover.

HPK1 Inhibitor Hit-to-Lead and SAR Expansion Starting Point

For medicinal chemistry teams pursuing HPK1 inhibition in immuno-oncology, this compound serves as a minimal functionalized core within the patent scope of US 11,034,692 [2]. Its C5 amino group provides a reactive handle for amide, urea, or sulfonamide derivatization to explore HPK1 potency and selectivity, while the N1 butyl group establishes baseline lipophilicity. Structurally related 1,6-naphthyridinones achieve HPK1 Ki values as low as 0.400 nM [3], indicating the scaffold's potential for potent target engagement upon optimization. This compound should be selected over elaborated MET or AXL inhibitors for HPK1-focused programs.

1,6-Naphthyridin-4-one Core Reference Standard for Analytical and Physicochemical Profiling

Analytical chemistry and QC laboratories requiring a well-defined 1,6-naphthyridin-4-one reference standard can utilize this compound. Its molecular formula (C12H15N3O) and weight (217.27 g/mol) are unambiguously established , and its aqueous solubility (38 μM) provides a defined physicochemical benchmark. This contrasts with more complex, multi-substituted 1,6-naphthyridinones that lack publicly reported solubility data or exist only as proprietary development candidates. Procurement for method development, HPLC calibration, or solubility reference purposes is supported by the available quantitative data.

Focused Chemical Library Synthesis and Diversity-Oriented Derivatization

This compound is a strategic building block for synthetic chemists constructing focused 1,6-naphthyridinone libraries. Unlike 5-chloro-3-substituted-1,6-naphthyridin-4-ones that require multi-step Grignard-based syntheses [4], the target compound's C5 amino group enables direct functionalization via standard amide coupling, reductive amination, or N-alkylation protocols. This reduces synthetic complexity for generating analogs exploring Notch1, HPK1, or gamma-secretase SAR. The absence of C3, C7, or C8 substitution maximizes chemical space for iterative optimization.

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